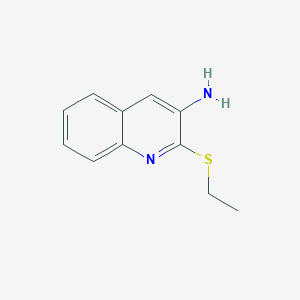

2-(Ethylthio)quinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

2-ethylsulfanylquinolin-3-amine |

InChI |

InChI=1S/C11H12N2S/c1-2-14-11-9(12)7-8-5-3-4-6-10(8)13-11/h3-7H,2,12H2,1H3 |

InChI Key |

XVXCLDUCHQOYCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2C=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylthio Quinolin 3 Amine and Analogues

Foundational Synthetic Routes for Quinoline (B57606) Derivatives

The construction of the quinoline core is a well-established field in organic chemistry, with both classical and modern methods offering access to a diverse array of substituted quinolines.

Classical Cyclization Reactions and Their Modern Adaptations

Several named reactions have become the cornerstones of quinoline synthesis, each with its own set of advantages and limitations. pharmaguideline.com Modern adaptations often focus on improving reaction conditions, expanding substrate scope, and increasing yields.

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. pharmaguideline.com The in situ dehydration of glycerol to acrolein is a key step, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines. pharmaguideline.com

Friedländer Synthesis: This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. pharmaguideline.com This method is particularly useful for the synthesis of polysubstituted quinolines.

Combes Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone to form a Schiff base, which is then cyclized under acidic conditions to yield a 2,4-disubstituted quinoline.

Modern adaptations to these classical methods often employ microwave irradiation to reduce reaction times and improve yields. The use of solid-supported reagents and catalysts also facilitates easier product purification.

Multi-Component Reactions in Quinoline Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. thieme-connect.de MCRs are highly atom-economical and offer a convergent approach to quinoline synthesis. Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. thieme-connect.de These methodologies not only showcase high atom economy but also allow for the incorporation of significant structural diversity into the final products. thieme-connect.de

Direct and Indirect Synthesis of 2-(Ethylthio)quinolin-3-amine

The synthesis of this compound requires the specific placement of two different functional groups on the quinoline ring. This can be achieved through a stepwise approach, often involving the formation of a key precursor followed by functional group transformations.

Preparation of 2-(Alkylthio)quinoline-3-carbonitriles as Precursors

One of the most viable routes to this compound involves the use of 2-(alkylthio)quinoline-3-carbonitriles as key intermediates. The nitrile group at the C-3 position can be subsequently reduced to an amine.

The synthesis of these precursors can be approached in a few ways. A common strategy involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the C-2 position of a quinoline-3-carbonitrile with an appropriate thiol. For instance, 2-chloroquinoline-3-carbonitrile (B1354263) can be reacted with an alkylthiolate to yield the desired 2-(alkylthio)quinoline-3-carbonitrile.

Another potential route is through a Gewald-type reaction. The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.org While this reaction typically forms thiophenes, modifications and related cyclization strategies could potentially be adapted for the synthesis of quinoline systems.

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is another classical method that can be used to form a cyclic enamine, which could be a precursor to a substituted quinolin-3-amine. wikipedia.orgchem-station.comlscollege.ac.inyoutube.com

A plausible synthetic sequence is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Vilsmeier-Haack Reaction | Substituted Acetanilide, POCl₃, DMF | 2-Chloro-3-formylquinoline |

| 2 | Conversion to Nitrile | 2-Chloro-3-formylquinoline, Hydroxylamine, Dehydrating agent | 2-Chloroquinoline-3-carbonitrile |

| 3 | Thioetherification | 2-Chloroquinoline-3-carbonitrile, Ethanethiol (B150549), Base | 2-(Ethylthio)quinoline-3-carbonitrile |

Strategies for Amine Group Introduction at the C-3 Position

With the 2-(ethylthio)quinoline-3-carbonitrile in hand, the next critical step is the introduction of the amine group at the C-3 position. The most direct method is the reduction of the nitrile group.

Reduction of the Nitrile Group:

The selective reduction of a nitrile to a primary amine is a common transformation in organic synthesis. thieme-connect.de However, the presence of a thioether group requires careful selection of the reducing agent to avoid undesired side reactions, such as desulfurization.

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This method often uses catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The choice of catalyst and reaction conditions (pressure, temperature, and solvent) is crucial to ensure the chemoselective reduction of the nitrile without affecting the thioether. researchgate.net

Metal Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are powerful reducing agents capable of converting nitriles to amines. Careful control of the reaction temperature and stoichiometry is necessary to maintain the integrity of the thioether.

The following table summarizes potential reduction methods:

| Reducing Agent | Conditions | Selectivity |

| H₂/Raney Ni | Varies (pressure, temp.) | Good, but risk of desulfurization |

| H₂/Pd-C | Varies (pressure, temp.) | Generally good for nitriles |

| LiAlH₄ | Anhydrous ether or THF | Highly reactive, may affect thioether |

| NaBH₄/CoCl₂ | Methanol | A milder alternative to LiAlH₄ |

Methods for Thioether Incorporation at the C-2 Position

The introduction of the thioether group at the C-2 position of the quinoline ring is a key step in the synthesis of the target compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The reactivity of the C-2 position of the quinoline ring towards nucleophilic attack is enhanced by the electron-withdrawing effect of the nitrogen atom in the ring. A good leaving group, such as a halogen (e.g., chlorine), is typically required at the C-2 position. nih.govrsc.org

The general reaction involves the treatment of a 2-haloquinoline with an appropriate thiol, in this case, ethanethiol, in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide from the quinoline ring.

A relevant example from the literature is the synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde from 2-chloroquinoline-3-carboxaldehyde and 2-naphthalenethiol (B184263) in the presence of potassium carbonate. researchgate.netmdpi.com This demonstrates the feasibility of this approach for introducing a thioether group at the C-2 position of a quinoline ring that is also substituted at the C-3 position.

The reaction can be summarized as follows:

| Substrate | Nucleophile | Base | Solvent | Product |

| 2-Chloroquinoline derivative | Ethanethiol | K₂CO₃, NaH, etc. | DMF, DMSO, etc. | 2-(Ethylthio)quinoline derivative |

Catalytic Approaches in Synthesis

Catalysis provides powerful tools for the formation of the quinoline core and the introduction of its substituents. Both transition metal-catalyzed reactions and metal-free alternatives have been developed, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Transition metals, particularly palladium, copper, and platinum, are widely used to catalyze key bond-forming reactions in quinoline synthesis, such as C-N (amination) and C-S (thioetherification) cross-coupling, as well as cyclization and annulation cascades.

Palladium catalysis is a versatile tool for constructing quinoline and quinolone scaffolds. nih.gov These methods often involve tandem or cascade reactions that efficiently build the heterocyclic core in a single step from readily available starting materials. acs.orgresearchgate.net Palladium-catalyzed reactions are valued for their mild conditions and tolerance of a wide array of functional groups. nih.gov

One prominent strategy involves the intramolecular C–H alkenylation, a type of dehydrogenative coupling, to form the quinoline ring. mdpi.com For instance, quinolines can be selectively synthesized from N-aryl enamines via a 6-exo-trig cyclization, followed by isomerization and aromatization. mdpi.com Another powerful approach is the palladium-catalyzed aerobic oxidative annulation of anilines with allylic compounds, which generates the quinoline core through the formation of a π-allylpalladium intermediate. mdpi.com Zhao and colleagues developed a redox-neutral palladium-catalyzed synthesis of quinolines from anilines and aryl allyl alcohols, which proceeds without the need for additional acids or bases. mdpi.com

Palladium is also crucial for introducing the amino group onto a pre-existing quinoline ring. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, can be applied to halo-quinolines. For example, the amination of various dichloroquinolines with sterically demanding amines has been studied, demonstrating that the regioselectivity and yield depend on the position of the chlorine atoms and the choice of phosphine (B1218219) ligand, with BINAP and DavePhos being effective. nih.gov

Below is a table summarizing representative palladium-catalyzed reactions for quinoline synthesis.

| Starting Materials | Catalyst/Ligand | Key Transformation | Product Type | Ref. |

| o-haloaryl acetylenic ketones, primary amines | Pd₂(dba)₃ / PPh₃ | Tandem Amination | N-aryl-4-quinolones | acs.orgresearchgate.net |

| 2-iodoanilines, terminal/internal alkynes, CO | Pd(OAc)₂ (ligand-free) | Carbonylative Annulation | 3,4-substituted quinolin-2(1H)-ones | nih.gov |

| 1,3-Butadiynamides, primary/secondary amines | Palladium catalyst | Cascade Reaction | 2-amino-4-alkenylquinolines | mdpi.com |

| N-aryl enamines | Pd(OAc)₂ | Intramolecular C-H Alkenylation | 4-substituted quinolines | mdpi.com |

| Dichloroquinolines, adamantane-amines | Pd₂(dba)₃ / BINAP or DavePhos | C-N Cross-Coupling | Amino-chloroquinolines | nih.gov |

| o-aminocinnamonitriles, arylhydrazines | Palladium catalyst | Denitrogenative Cascade | Substituted quinolines | researchgate.net |

Copper catalysis offers an economical and effective alternative to palladium for the synthesis of quinoline derivatives, particularly for C-S and C-N bond formation. researchgate.net Ligand-free systems using inexpensive copper salts like CuI are known to effectively catalyze the coupling of aryl iodides with thiols to form thioethers under relatively mild conditions. uu.nl This methodology is foundational for introducing the ethylthio- group onto a quinoline scaffold.

A significant advance in this area is the copper-catalyzed three-component cascade cyclization to produce quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. researchgate.netnih.govacs.org This method demonstrates excellent regioselectivity, where the sulfur atom plays a crucial role in stabilizing a key vinyl copper intermediate. researchgate.net

For the amination step, copper catalysts are highly effective, especially when starting with quinoline N-oxides. A direct C-H amination of quinoline N-oxides with aliphatic amines can be achieved using CuI under mild, ligand-free, and base-free conditions. acs.orgnih.gov This C-H activation strategy provides a direct pathway to 2-aminoquinolines. acs.org Other copper-catalyzed tandem reactions, such as those involving Knoevenagel condensation of ortho-bromobenzaldehydes followed by reductive amination and cyclization, also yield 2-aminoquinoline (B145021) derivatives. rsc.org

The following table presents examples of copper-catalyzed reactions relevant to the synthesis of functionalized quinolines.

| Starting Materials | Catalyst | Key Transformation | Product Type | Ref. |

| Quinoline N-oxides, aliphatic amines | CuI | Direct C-H Amination | 2-Aminoquinolines | acs.org |

| o-bromobenzaldehyde, active methylene (B1212753) nitriles | Copper catalyst | Tandem Knoevenagel/Amination/Cyclization | 2-Aminoquinolines | rsc.org |

| Arylamines, terminal alkynes | Cu(OAc)₂·H₂O | Domino Reaction | 2,4-disubstituted quinolines | rsc.org |

| Diaryliodonium salts, alkynyl sulfides, nitriles | CuBr | Three-component Cascade Cyclization | Quinoline-4-thiols | researchgate.net |

| Aryl iodides, thiophenols | CuI | C-S Cross-Coupling | Diaryl thioethers | uu.nl |

While less common than palladium or copper in quinoline synthesis, platinum complexes offer unique reactivity for C-S and C-N bond formation. Platinum catalysts are known to mediate the direct amination of allylic alcohols, forming water as the only byproduct, which highlights their potential in green chemistry applications. acs.org The choice of ligand, such as Xantphos or DPEphos, is critical for achieving high catalytic activity in these transformations. acs.org

Platinum complexes can also facilitate the synthesis of imino thioethers through the reaction of platinum-coordinated nitriles with thiols like ethanethiol. nih.gov This reaction demonstrates the ability of platinum to activate nitriles toward nucleophilic attack by sulfur compounds, a transformation relevant to the synthesis of complex quinoline structures. Furthermore, platinum complexes have been shown to selectively activate C-H and C-S bonds in quinoline-functionalized thiophenes, indicating their potential for direct functionalization of quinoline-thioether scaffolds. acs.org Although direct platinum-catalyzed synthesis of this compound is not widely reported, these examples showcase the fundamental reactivity that could be harnessed for this purpose.

| Reactants | Catalyst System | Transformation | Product Type | Ref. |

| Allylic alcohols, amines | Pt-Xantphos or Pt-DPEphos | Direct Catalytic Amination | Allylamines | acs.org |

| Nitrile complexes [PtCl₂(NCR)₂], Ethanethiol | n-BuLi (catalytic) | Addition of thiol to nitrile | Bis-imino thioether complexes | nih.gov |

| 2-(quinolin-8-yl)thiophene | [Pt(dippe)H]₂ | Selective C-S bond activation | Platinacycle | acs.org |

The development of synthetic methods that avoid transition metals is a significant goal in modern chemistry, driven by concerns about cost, toxicity, and metal contamination in final products, particularly pharmaceuticals. nih.govrsc.org Several metal-free strategies for quinoline synthesis have been established, often relying on classical named reactions updated with modern techniques or reagents. researchgate.netmdpi.com

Many of these protocols involve the cyclization of aniline derivatives. mdpi.com For example, a metal-free synthesis of 2- and 1-aminoquinolines can be achieved from quinoline-N-oxides and various amines using triflic anhydride (B1165640) as an activating agent at room temperature. nih.gov This method offers a mild alternative to traditional amination reactions like the Chichibabin reaction, which requires harsh conditions. nih.gov Another approach involves the iodide-catalyzed functionalization of C(sp³)–H bonds and tandem cyclization of 2-styrylanilines with 2-methylquinolines to form new C-C and C-N bonds. nih.gov

Furthermore, formal [4+2] annulation reactions provide a powerful metal-free route to the quinoline core. The reaction between anthranils and enaminones, promoted by methanesulfonic acid (MSA) and NaI, yields 3-acylquinolines through an aza-Michael addition and intramolecular annulation sequence. mdpi.com These methods highlight the increasing sophistication of metal-free organic synthesis, providing viable and often more sustainable alternatives to transition metal catalysis. nih.govsemanticscholar.org

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a third major pillar of catalysis alongside metal and enzyme catalysis. In quinoline synthesis, Brønsted acids like camphorsulfonic acid have been employed to catalyze one-pot, three-component reactions to form highly functionalized quinolines with good yields. researchgate.net

Supramolecular catalysis, which uses non-covalent interactions within a host-guest assembly to control reactivity, also presents novel opportunities. For instance, a supramolecular ensemble involving mercury(II) oxide (HgO) nanoparticles has been reported to catalyze C-H activation reactions for quinoline synthesis. nih.govresearchgate.net While this specific example involves a metal oxide, the principle of using a larger assembly to facilitate the reaction at catalytic sites is a hallmark of this approach. These advanced catalytic systems, which blur the lines between homogeneous and heterogeneous catalysis, offer unique mechanisms for controlling selectivity and efficiency in the synthesis of complex heterocyclic molecules. nih.gov

Organocatalysis and Supramolecular Catalysis

L-Proline Catalysis

L-proline has emerged as an efficient and environmentally benign organocatalyst for various organic transformations, including the synthesis of heterocyclic compounds like quinolines. oiccpress.comrsc.org Its utility often lies in facilitating multi-component reactions (MCRs) under mild or solvent-free conditions. rsc.orgresearchgate.net In the context of quinoline synthesis, L-proline can catalyze the initial condensation steps, such as the Knoevenagel condensation, which are crucial for building the core structure. researchgate.net

The synthesis of functionalized quinolines via L-proline catalysis typically involves a one-pot reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) in an aqueous medium. researchgate.net The catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. This approach is valued for its operational simplicity, high yields, and adherence to green chemistry principles. researchgate.net While a direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related, has been successfully demonstrated. researchgate.net

Table 1: L-Proline Catalyzed Synthesis of Pyrazolo[3,4-b]quinoline Analogues mdpi.com

| Entry | Aldehyde | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | EtOH | 5 | Low Yield |

| 2 | 4-Chlorobenzaldehyde | EtOH | 6 | Low Yield |

| 3 | 4-Nitrobenzaldehyde | EtOH | 5 | Low Yield |

| 4 | 4-Methoxybenzaldehyde | EtOH | 6 | Low Yield |

Note: A study attempting to replicate the L-proline catalyzed synthesis of certain pyrazolo[3,4-b]quinolines found that the expected products did not form, highlighting the importance of careful verification of synthetic protocols. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts for a wide array of chemical transformations due to their strong nucleophilicity and ability to induce umpolung reactivity. nih.govacs.org In quinoline synthesis, NHCs are often employed in annulation and cascade reactions to construct the heterocyclic ring system with high efficiency and stereoselectivity. acs.orgacs.org

One common strategy involves the NHC-catalyzed [3+3] annulation of various substrates. acs.org For instance, NHCs can catalyze the reaction between α,β-unsaturated aldehydes and other precursors to form functionalized quinolines. These reactions benefit from mild conditions and tolerate a broad range of functional groups. acs.org The mechanism typically involves the formation of a Breslow intermediate or an acyl azolium intermediate, which then participates in subsequent cyclization steps. acs.org While specific examples for the direct synthesis of this compound are scarce, the versatility of NHC catalysis in constructing complex quinoline derivatives suggests its potential applicability. rsc.org

Table 2: NHC-Catalyzed Synthesis of Functionalized Oxindoles via Cross-Coupling nih.gov

| Entry | Isatin (B1672199) Derivative | Quinoxalin-2-one Derivative | Yield (%) |

| 1 | Isatin | Quinoxalin-2-one | 75 |

| 2 | N-Methylisatin | Quinoxalin-2-one | 80 |

| 3 | 5-Bromoisatin | Quinoxalin-2-one | 65 |

| 4 | Isatin | 6-Chloroquinoxalin-2-one | 70 |

β-Cyclodextrin (β-CD) Catalysis

β-Cyclodextrin (β-CD) is a cyclic oligosaccharide that functions as a supramolecular catalyst, particularly effective for reactions in aqueous media. researchgate.netnih.govrsc.org Its unique structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows it to encapsulate nonpolar reactants, thereby enhancing their reactivity in water. nih.govnih.gov This "host-guest" complexation mimics enzymatic catalysis and provides an environmentally friendly alternative to conventional organic solvents. researchgate.net

The application of β-CD in synthesizing quinoline derivatives often involves one-pot, multi-component reactions. nih.gov For example, the Hantzsch condensation to produce N-aminopolyhydroquinoline derivatives can be efficiently catalyzed by β-CD in water. nih.gov This methodology is noted for its shorter reaction times and the absence of byproducts. The catalyst can often be recovered and reused, adding to the sustainability of the process. nih.gov The synthesis of a variety of heterocyclic compounds, such as pyrimido[4,5-b]quinoline-diones, has been successfully achieved using β-CD as a catalyst in water. researchgate.net

Table 3: β-Cyclodextrin Catalyzed Synthesis of N-Aminopolyhydroquinoline Derivatives nih.gov

| Entry | Aromatic Aldehyde | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | ACN | 2.5 | 95 |

| 2 | 4-Nitrobenzaldehyde | ACN | 2.0 | 98 |

| 3 | 4-Chlorobenzaldehyde | ACN | 3.0 | 92 |

| 4 | 4-Methoxybenzaldehyde | ACN | 3.5 | 90 |

Nanoparticle-Mediated Synthesis

The use of nanoparticles as catalysts represents a significant advancement in synthetic chemistry, offering high efficiency, selectivity, and the potential for catalyst recycling. nih.govacs.org Magnetic nanoparticles, in particular, are advantageous as they can be easily separated from the reaction mixture using an external magnet. nih.gov

Various nanocatalysts have been employed for the synthesis of quinoline derivatives, often through classic reactions like the Friedlander annulation. nih.gov For instance, nanocatalysts can be used in the solvent-free reaction between 2-aminoaryl ketones and α-methylene ketones to produce quinolines in high yields. nih.gov These reactions often proceed under milder conditions and in shorter time frames compared to traditional methods. The catalytic activity is attributed to the high surface area and unique electronic properties of the nanoparticles. The versatility of this approach allows for the synthesis of a wide range of substituted quinolines. researchgate.net

Table 4: Nanocatalyst-Mediated Synthesis of Quinoline Derivatives nih.gov

| Catalyst | Reaction Type | Temperature (°C) | Time | Yield (%) |

| Fe3O4@SiO2-Imid-PMA | Friedlander | 60 | 2 h | 68-96 |

| TiO2 Nanoparticles | Coupling Reaction | 80 | 30 min | Good |

| RuO2/MWCNT | Knoevenagel Condensation | Shorter Time | - | Good |

| Fe3O4-IL-HSO4 | Friedlander | Solvent-free | - | High |

Alkali Metal Tert-Butoxide Mediated Reactions

Alkali metal tert-butoxides, particularly potassium tert-butoxide (KOtBu), are strong, non-nucleophilic bases widely used in organic synthesis. wikipedia.org Their primary role is to facilitate deprotonation, leading to the formation of reactive intermediates. In the context of quinoline synthesis, KOtBu can mediate cyclization reactions. For example, it is used in the synthesis of 2-aminoquinolines from 2-amino arylcarbaldehydes and alkyl cyanides under transition-metal-free conditions. researchgate.net

The reaction proceeds at room temperature with short reaction times and demonstrates broad functional group tolerance. researchgate.net Mechanistic studies suggest the involvement of radical anionic intermediates in some KOtBu-mediated reactions, such as the dimerization of heterocyclic N-oxides. nih.gov This method provides an expeditious and operationally simple route to certain substituted quinolines.

Table 5: Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines researchgate.net

| 2-Amino Arylcarbaldehyde | Alkyl Cyanide | Temperature | Time | Yield |

| 2-Aminobenzaldehyde (B1207257) | Benzyl Cyanide | Room Temp. | Short | Excellent |

| Substituted 2-Aminobenzaldehydes | Various Alkyl Cyanides | Room Temp. | Short | Excellent |

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbenthamdirect.com This technique is particularly beneficial for the synthesis of heterocyclic compounds, including quinolines. nih.govacs.org

Microwave irradiation can be applied to various quinoline synthesis protocols, including multi-component reactions and reactions on solid supports. nih.govbeilstein-journals.org For example, the synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives has been achieved by treating 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde with different anilines under microwave irradiation. jmpas.com The significant reduction in reaction time is a key advantage of this method. nih.govnih.gov The efficiency of microwave heating is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Table 6: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoline Derivatives nih.gov

| Reaction | Method | Time | Yield (%) |

| Skraup synthesis of 7-amino-8-methylquinoline | Conventional | 4 h | 50 |

| Skraup synthesis of 7-amino-8-methylquinoline | Microwave | 15 min | 48 |

| Cyclization of ethyl-3-(8-methylquinolin-7-ylamino)-2-cyanoacrylate | Conventional | 6 h | 60 |

| Cyclization of ethyl-3-(8-methylquinolin-7-ylamino)-2-cyanoacrylate | Microwave | 10 min | 80 |

Ultrasound Irradiation in Chemical Synthesis

Ultrasound-assisted organic synthesis has emerged as a significant green chemistry technique, offering considerable advantages over conventional thermal methods. rsc.org The application of ultrasonic waves in a reaction mixture induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates, higher yields, and often, shorter reaction times. rsc.orgsemanticscholar.org

The benefits of sonochemistry are well-documented in the synthesis of various quinoline derivatives. nih.govresearchgate.net Research has demonstrated that ultrasound irradiation can effectively promote multicomponent reactions for quinoline synthesis in environmentally benign solvents like water. For instance, a one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate has been successfully carried out under ultrasound irradiation using SnCl₂·2H₂O as a precatalyst to afford 2-substituted quinolines in good yields. nih.gov This approach highlights the potential for synthesizing the quinoline core of the target molecule under mild and efficient conditions.

Further studies have shown that ultrasound can substantially reduce reaction times compared to traditional heating methods. In the synthesis of hybrid quinoline-imidazole derivatives, the use of ultrasound irradiation decreased reaction times from 720–960 minutes under conventional heating to just 150–180 minutes. rsc.org Similarly, a procedure involving an SN2 reaction followed by a condensation to form a quinoline derivative was effectively accelerated by ultrasound. nih.gov These findings underscore the capacity of ultrasound to enhance mass transfer and homogenize the reaction mixture, thereby accelerating the synthesis of complex heterocyclic systems like this compound. rsc.org

The table below illustrates a representative example of how ultrasound irradiation compares to conventional heating in a synthetic protocol for quinoline analogues.

| Entry | Method | Temperature | Time | Yield (%) |

| 1 | Conventional Heating | Reflux | 2.5 h | 72-73% |

| 2 | Ultrasound Irradiation | Ambient | 35 min | 82-84% |

This interactive table presents comparative data for a cyclocondensation reaction to form a heterocyclic system, illustrating the typical enhancements observed with ultrasound-assisted synthesis. nih.gov

Photochemical Synthesis and UV Irradiation Methods

Photochemical reactions, which utilize light energy to activate molecules and drive chemical transformations, offer unique pathways for the synthesis of complex organic compounds. These methods can often be performed at room temperature and can provide high selectivity, avoiding the need for harsh reagents. chemrxiv.org For the synthesis of this compound, photochemical strategies are particularly relevant for the introduction of the ethylthio group onto the quinoline scaffold.

A key photochemical transformation that could be employed is the thiol-ene reaction, where a thiol is added across a double bond. chemrxiv.orgnih.gov This reaction can be initiated by UV light, often in the presence of a photoinitiator. A potential synthetic route could involve the preparation of a 2-vinylquinolin-3-amine intermediate, which could then undergo a photochemical thiol-ene reaction with ethanethiol to yield the desired 2-(ethylthio)ethyl side chain. A subsequent modification would then be required to arrive at the final product. A study on the synthesis of thiomorpholine (B91149) demonstrated a highly selective and quantitative photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride at room temperature using 365 nm UV light. chemrxiv.org

Another sophisticated photochemical strategy involves the use of photolabile protecting groups (PPGs). nih.gov In this approach, a thiol group can be "masked" with a PPG, such as an o-nitrobenzyl group. The thiol can then be deprotected at a desired stage of the synthesis by irradiation with UV light, allowing for its subsequent reaction. nih.gov For example, a precursor molecule, 2-((o-nitrobenzyl)thio)quinolin-3-amine, could be synthesized. Irradiation of this precursor with UV light (e.g., at 365 nm) would cleave the protecting group, revealing the free thiol (2-mercaptoquinolin-3-amine), which could then be alkylated with an ethylating agent in situ to form the final product. This method provides excellent spatiotemporal control over the reaction. nih.gov

The research findings for these advanced synthetic methods are summarized in the table below.

| Method | Key Reagents/Conditions | Relevant Transformation | Potential Application |

| Ultrasound-Assisted Synthesis | SnCl₂·2H₂O, Water, Aniline, Aldehyde | Formation of quinoline ring | Synthesis of the core quinoline structure |

| Photochemical Thiol-Ene | UV Light (365 nm), Ethanethiol | Addition of thiol to a C=C bond | Introduction of the ethylthio group |

| Photolabile Protecting Groups | o-Nitrobenzyl PPG, UV Light | On-demand deprotection of a thiol | Controlled formation of the C-S bond |

This interactive table summarizes the key features of the discussed synthetic methodologies and their potential application in the synthesis of this compound.

Reaction Chemistry and Mechanistic Investigations of 2 Ethylthio Quinolin 3 Amine Analogues

Functional Group Interconversions and Derivatization

The primary amino group and the thioether moiety in analogues of 2-(ethylthio)quinolin-3-amine are key sites for functionalization, enabling the synthesis of a diverse library of derivatives through various interconversion reactions.

The nucleophilic nature of the 3-amino group on the quinoline (B57606) scaffold makes it a prime target for alkylation and acylation reactions. These reactions are fundamental for introducing a variety of substituents, thereby modifying the molecule's properties. For instance, the acylation of a quinolin-3-amine intermediate with phenacyl chloride in the presence of pyridine (B92270) yields the corresponding phenacyl analog. nih.govsemanticscholar.org Similarly, N-alkylation can be achieved by treating the amine with alkyl halides. nih.govsemanticscholar.org These derivatizations are pivotal in structure-activity relationship (SAR) studies, allowing for the exploration of how different side chains impact biological activity. nih.govsemanticscholar.org

A study focused on developing anti-mycobacterial agents demonstrated these transformations on a core quinolin-3-amine structure. nih.gov The introduction of different groups onto the amine allowed for a systematic investigation of the structural requirements for activity. nih.gov

| Reaction Type | Reactant | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| Acylation | Quinolin-3-amine (16) | Phenacyl chloride, pyridine, CH₂Cl₂ | Phenacyl analog (36) | 66% |

| Alkylation | N-(2-phenethyl)quinolin-3-amine (6) | (HCHO)n, NaBH₄, CF₃CH₂OH, rt | N-methyl-N-(2-phenethyl)quinolin-3-amine (37) | 77% |

| Alkylation | Quinolin-3-amine (16) | 4-bromo-1-butyne, K₂CO₃, DMF, 85 °C | N-(but-3-yn-1-yl)quinolin-3-amine | 7% |

While direct halogenation of the 3-amino group is less commonly detailed, reactions involving halogenated quinoline cores are standard in synthetic strategies. For example, 2,4-dichlorobenzo[h]quinoline serves as a precursor for building more complex structures through the substitution of its chlorine atoms. nih.gov

Cyclization and cyclocondensation reactions are powerful tools for constructing fused heterocyclic systems based on the quinoline scaffold. These reactions can either form the quinoline ring itself or add new rings to a pre-existing quinoline derivative.

One fundamental approach is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group to construct the quinoline ring system. nih.gov This method is highly versatile for preparing substituted quinolines. Another strategy involves the cyclocondensation of 1-(2-aminophenyl)-3-arylprop-2-en-1-ones (a type of chalcone) with 1,3-dicarbonyl compounds, which also yields substituted quinolines. nih.gov

Starting from a functionalized quinoline, intramolecular cyclization can be used to build fused rings. A notable example is the Thorpe–Zeigler cyclization. When a 2-(substituted-methylthio)-3-cyano-quinoline derivative is heated with sodium ethoxide, it undergoes intramolecular cyclization to yield a 3-amino-thieno[2,3-b]quinoline. sci-hub.se This reaction demonstrates how the substituents at the C-2 and C-3 positions can be leveraged to create new, fused heterocyclic systems. sci-hub.se

Furthermore, multi-step sequences involving reduction and diazotization can lead to novel fused structures. For instance, the reduction of a 3-(2-nitrophenyl)quinolin-2-amine derivative with zinc in acetic acid yields the corresponding 3-(2-aminophenyl)quinolin-2-amine. rsc.org This intermediate can then undergo diazotization followed by intramolecular cyclization under acidic conditions to afford tetracyclic 6H-indolo[2,3-b]quinolines. rsc.org

| Reaction Name/Type | Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Thorpe–Zeigler Cyclization | 2-(Substituted-methylthio)-3-cyano-quinoline | Sodium ethoxide | 3-Amino-thieno[2,3-b]quinoline | sci-hub.se |

| Reductive Cyclization | 3-(2-Nitrophenyl)isoxazole | Fe⁰ or Zn⁰, Acetic Acid | Quinoline-4-amine | nih.gov |

| Diazotization/Intramolecular Cyclization | 3-(2-Aminoaryl)quinolin-2-amine | 1. NaNO₂, HCl; 2. Heat | 6H-Indolo[2,3-b]quinoline | rsc.org |

| Cyclocondensation | 1-(2-Aminophenyl)-3-arylprop-2-en-1-one | 1,3-Dicarbonyl compound | 4-Styrylquinoline | nih.gov |

Oxidation and reduction reactions are crucial for modifying functional groups on the quinoline core and its substituents. The ethylthio group, in particular, is susceptible to oxidation. Research on related sulfur-containing heterocycles has shown that a thioacetate (B1230152) group can be oxidized to the corresponding sulfonylacetate. nih.gov This transformation is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid. nih.gov Such reactions increase the oxidation state of the sulfur atom, which can significantly alter the electronic properties and biological activity of the molecule.

Reduction reactions are frequently employed to convert nitro groups into amines, which can then serve as handles for further cyclization or derivatization. rsc.org The conversion of a nitroaryl substituent to an aminoaryl group is a key step in the synthesis of fused quinoline systems like indolo[2,3-b]quinolines. rsc.org Common reagents for this transformation include metals like zinc or iron in acidic media (e.g., acetic acid) or catalytic hydrogenation. rsc.orgnih.gov These reductive heterocyclization processes can simultaneously reduce the nitro group and cleave another heterocyclic ring (like an isoxazole) to form the quinoline-amine product in a single cascade. nih.gov

Bond Formation Strategies Involving the Quinoline Core

Modern synthetic methodologies provide powerful ways to form new carbon-carbon and carbon-heteroatom bonds directly on the quinoline nucleus, enabling the construction of highly complex and decorated molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to quinoline systems for C-C bond formation. The Suzuki reaction, which couples an organoboron compound with a halide, is particularly effective. For example, 2,3-dihaloquinolines can be selectively coupled with arylboronic acids. rsc.org A chemoselective Suzuki reaction between 2-chloro-3-bromoquinoline and 2-bromophenylboronic acid results in the formation of 3-(2-bromophenyl)-2-chloroquinoline, creating a new C-C bond at the C-3 position while leaving the C-2 chloro substituent intact for subsequent reactions. rsc.org This type of regioselective bond formation is critical for the planned synthesis of complex, fused polycyclic molecules. rsc.org

The formation of carbon-heteroatom bonds, particularly C-N and C-S bonds, is essential for synthesizing a wide range of biologically active quinoline derivatives. nih.govresearchgate.net

Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose. Following a Suzuki C-C coupling, the resulting aryl-substituted haloquinolines can undergo a double C-N coupling reaction. rsc.org Heating a compound like 3-(2-bromophenyl)-2-chloroquinoline with various amines in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a base leads to the formation of tetracyclic systems like 10H-indolo[3,2-b]quinolines through the formation of two new C-N bonds. rsc.org Copper-catalyzed reactions are also employed; for instance, 2,4-dichlorobenzo[h]quinoline reacts with naphth-1-ylamine in the presence of a CuI catalyst to form C-N bonds via nucleophilic aromatic substitution. nih.gov

For C-S bond formation, the quinoline core can be functionalized by reacting a thione derivative with an appropriate electrophile. For example, 3-cyano-5,6-dihydro-4-(2′-thienyl)-benzo[h]quinolin-2(1H)-thione reacts with various halo compounds (e.g., ethyl chloroacetate) to yield the corresponding 2-(substituted)methylthio derivatives. sci-hub.se This reaction proceeds via S-alkylation, establishing a new C-S bond and providing a versatile intermediate for further synthetic manipulations, such as the cyclization to thieno[2,3-b]quinolines. sci-hub.se

| Bond Type | Reaction | Quinoline Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| C-C | Suzuki Coupling | 2-Chloro-3-bromoquinoline | 2-Bromophenylboronic acid, Pd catalyst | 3-Aryl-2-chloroquinoline | rsc.org |

| C-N | Double C-N Coupling | 3-(2-Bromophenyl)-2-chloroquinoline | Amine, Pd₂(dba)₃, NaOᵗBu | 10H-Indolo[3,2-b]quinoline | rsc.org |

| C-N | Copper-Catalyzed Amination | 2,4-Dichlorobenzo[h]quinoline | Naphth-1-ylamine, CuI | N-(Naphth-1-yl)benzo[h]quinolin-amine | nih.gov |

| C-S | S-Alkylation | Quinoline-2(1H)-thione derivative | Ethyl chloroacetate | 2-(Substituted)methylthio-quinoline | sci-hub.se |

C-H Activation Strategies

The synthesis of functionalized quinolines, including analogues of this compound, has been significantly advanced through the use of C-H activation strategies. mdpi.com This approach offers an atom- and step-economical alternative to traditional methods by directly functionalizing the quinoline core, thus avoiding the need for pre-functionalized starting materials. mdpi.com Transition metal catalysis is central to these strategies, enabling the site-selective introduction of a wide array of functional groups. mdpi.com

Various transition metals, including palladium, rhodium, cobalt, and copper, have been employed to catalyze the C-H functionalization of quinolines and their N-oxide counterparts. mdpi.commdpi.com The mechanism generally begins with the coordination of the metal to the nitrogen of the quinoline ring, which directs the catalyst to a specific C-H bond, most commonly at the C2, C8, or other positions depending on the catalytic system and directing group. mdpi.comrsc.org This is followed by the C-H bond cleavage, often through a concerted metalation-deprotonation (CMD) pathway, to form a key organometallic intermediate. mdpi.com This intermediate can then react with a coupling partner to form a new C-C or C-heteroatom bond. nih.gov

For instance, palladium-catalyzed C-H activation has been used for the arylation of quinolines. nih.gov In some cases, a Pd(II)/Pd(IV) catalytic cycle is proposed, where an initial C-H metalation at the C8-position is followed by oxidative addition of an aryl bromide to a Pd(IV) species, which then undergoes reductive elimination to form the product. nih.gov Similarly, copper-catalyzed C2 alkylation of quinoline N-oxides with tosylhydrazones has been reported, providing an efficient route to C2-substituted quinolines. mdpi.com A combination of zinc and copper catalysts has been utilized in a three-component cascade reaction involving the activation of a sp2 C-H bond to construct the quinoline scaffold. nih.gov

The table below summarizes various C-H activation strategies for the functionalization of the quinoline scaffold.

| Catalyst System | Position Functionalized | Type of Functionalization | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / AgOAc / Phen·H₂O | C2 | Arylation (with 2-methylthiophene) | Double C-H activation process | mdpi.com |

| Pd(DPPF)Cl₂ | C8 | Arylation (with bromobenzene) | Selective C-H activation over N-arylation; Pd(II)/Pd(IV) cycle proposed | nih.gov |

| CuI | C2 | Alkylation (with tosylhydrazones) | Microwave-assisted reaction on quinoline N-oxide | mdpi.com |

| Co(III) complex | - (Ring Formation) | Cyclization of acetophenone (B1666503) and aniline (B41778) | C-H bond activation to form the quinoline skeleton | mdpi.com |

| Zn(II)/Cu(I) | - (Ring Formation) | Cascade cyclization of aniline, alkynes, and aldehydes | Uncommon sp² C-H activation | nih.gov |

Mechanistic Elucidation of Synthetic Pathways

Analysis of Reaction Intermediates

Understanding the reaction intermediates in quinoline synthesis is crucial for optimizing reaction conditions and controlling product outcomes. Various classical and modern synthetic routes proceed through distinct, often isolable or spectroscopically observable, intermediates.

In the Skraup and Doebner-von Miller syntheses , the reaction is initiated by the dehydration of glycerol (B35011) to form an α,β-unsaturated aldehyde, acrolein. iipseries.org This highly reactive acrolein then undergoes a Michael addition with an aniline derivative, followed by cyclization and oxidation to yield the quinoline ring. nih.goviipseries.org The key intermediate is the conjugate addition product, (E)-3-phenylamino prop-1-en-1-ol. iipseries.org

The Combes synthesis involves the condensation of an aniline with a β-diketone. wikipedia.org The mechanism proceeds through the formation of a Schiff base, which then tautomerizes to a more stable enamine intermediate. nih.govwikipedia.org This enamine undergoes an acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step, followed by dehydration to afford the final 2,4-disubstituted quinoline. wikipedia.org

In the Pfitzinger reaction , which uses isatin (B1672199) and an α-methylene carbonyl compound, the first step is the base-catalyzed opening of the isatin ring to form an α-keto acid intermediate. iipseries.org This is followed by condensation with the carbonyl compound to form a Schiff base, subsequent Claisen-type condensation, and finally cyclization to form the quinoline-4-carboxylic acid. iipseries.org

The Doebner reaction , a three-component synthesis of quinoline-4-carboxylic acids, has been shown to proceed through an imine intermediate formed from an aniline and an aldehyde. nih.gov This imine then reacts with pyruvic acid to form a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline product via a hydrogen transfer mechanism. nih.gov

More contemporary methods have also had their intermediates elucidated. For example, a one-pot synthesis of quinolines from o-aminothiophenol and 1,3-ynone, catalyzed by a zirconocene (B1252598) complex, was shown via ESI-MS analysis to proceed through a 1,5-benzothiazepine (B1259763) intermediate prior to an iodine-mediated desulfurative cyclization. rsc.orgnih.gov

The table below details key intermediates in several named quinoline syntheses.

| Synthetic Pathway | Key Reactants | Identified Intermediate(s) | Reference |

|---|---|---|---|

| Skraup / Doebner-von Miller | Aniline, Glycerol (or α,β-unsaturated carbonyl) | Acrolein, (E)-3-phenylamino prop-1-en-1-ol | nih.goviipseries.org |

| Combes | Aniline, β-Diketone | Schiff Base, Enamine | nih.govwikipedia.org |

| Pfitzinger | Isatin, α-Methylene carbonyl compound | α-Keto acid (from isatin ring-opening) | iipseries.org |

| Doebner | Aniline, Aldehyde, Pyruvic acid | Imine, Dihydroquinoline | nih.gov |

| Zirconocene-catalyzed | o-Aminothiophenol, 1,3-Ynone | 1,5-Benzothiazepine | rsc.orgnih.gov |

Transition State Analysis in Quinoline Formation

Transition state analysis provides deep insight into the reaction barriers and pathways of quinoline synthesis. Computational methods, particularly density functional theory (DFT), are powerful tools for modeling these high-energy, transient structures. nih.gov

A detailed DFT study was conducted on the oxidative hydroxylation of quinoline, a reaction that models processes within the active site of quinoline 2-oxidoreductase. nih.gov This analysis aimed to determine the transition state structure for the migration of a hydrogen atom from the substrate's carbon (CRH) to a sulfido terminal (SMo) of the molybdenum-containing active site. nih.gov The transition state was successfully located and confirmed by the presence of a single imaginary negative frequency. nih.gov The study revealed that as the reaction proceeds from the substrate-bound intermediate to the transition state, the partial positive charge on the CRH atom increases significantly, indicating a partial transfer of electrons away from it. nih.gov

| Parameter | Substrate Bound Intermediate | Transition State | Product Bound Intermediate |

|---|---|---|---|

| Imaginary Frequency | N/A | -104.500/s | N/A |

| Mulliken Atomic Charge on CRH | 0.084 | 0.198 | 0.330 |

While detailed computational analyses for many classic quinoline syntheses are less common in the literature, mechanistic studies often identify the rate-determining step, which by definition involves the highest-energy transition state of the reaction pathway. In the Combes synthesis, for example, the acid-catalyzed annulation (intramolecular electrophilic aromatic substitution) is considered the rate-determining step. wikipedia.org The transition state for this step involves the attack of the enamine π-system on the protonated benzene (B151609) ring, leading to the formation of the new heterocyclic ring. The stability of this transition state is influenced by steric and electronic factors of the substituents on both the aniline and β-diketone reactants, which in turn affects the reaction's regioselectivity. wikipedia.org

Regioselectivity and Stereoselectivity in Quinoline Synthesis

Regioselectivity and stereoselectivity are critical considerations in the synthesis of substituted quinolines, determining the specific isomer formed when multiple reaction sites are available. youtube.com

Regioselectivity refers to the preference of a reaction to occur at one position over another. youtube.com In quinoline synthesis, this is a frequent challenge, particularly when using unsymmetrical reactants.

Friedländer Synthesis : This reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, faces regioselectivity issues when an unsymmetrical ketone is used, as condensation can occur on either side of the carbonyl group. nih.govresearchgate.net This can lead to a mixture of linear and angular annulated products. researchgate.net

Combes Synthesis : When using unsymmetrical β-diketones, the Combes synthesis can yield two possible regioisomers. wikipedia.org Studies have shown that the steric bulk of the substituents on the diketone plays a crucial role in directing the annulation step. Larger groups tend to favor the formation of 2-substituted quinolines, while different substituents on the aniline (e.g., chloro- vs. methoxy-) can also influence the major product. wikipedia.org

C-H Activation : In contrast to classical methods, modern C-H activation strategies often provide excellent regioselectivity. mdpi.comorganic-chemistry.org The choice of metal catalyst and directing group allows for the precise functionalization of specific positions on the quinoline ring, such as C2 or C8. mdpi.com

The table below illustrates the regiochemical outcomes of selected quinoline syntheses.

| Synthetic Method | Reactants | Regiochemical Outcome/Controlling Factors | Reference |

|---|---|---|---|

| Friedländer Annulation | 2-Aminoaryl ketone and unsymmetrical ketone | Can produce a mixture of regioisomers (linear and angular) | nih.govresearchgate.net |

| Combes Synthesis | Aniline and unsymmetrical β-diketone | Outcome depends on steric effects of substituents on the diketone and electronic effects on the aniline | wikipedia.org |

| Doebner Reaction | Aniline, aldehyde, pyruvic acid | Highly regioselective, yielding quinoline-4-carboxylic acids | nih.gov |

| Palladium-Catalyzed C-H Activation | Quinoline and coupling partner | Excellent regioselectivity (e.g., C2 or C8) controlled by the catalyst and directing group | mdpi.com |

Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com While many foundational quinoline syntheses create achiral, aromatic products, stereoselectivity becomes paramount when the synthesis involves or creates stereocenters, such as in the synthesis of hydrogenated quinoline derivatives or when chiral substituents are present. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com For instance, in reactions leading to tetrahydroquinolines via the Povarov reaction (a formal [4+2] cycloaddition), the stereochemistry of the alkene reactant can influence the relative stereochemistry of the substituents on the newly formed saturated ring. nih.gov

Computational and Theoretical Studies on 2 Ethylthio Quinolin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of 2-(Ethylthio)quinolin-3-amine.

Density Functional Theory (DFT) Analysis

DFT calculations have been employed to determine the optimized molecular geometry and vibrational frequencies of this compound. These theoretical investigations are often performed using the B3LYP functional combined with a 6-311++G(d,p) basis set. The calculated geometric parameters, such as bond lengths and angles, show a high degree of correlation with experimental data obtained from X-ray diffraction, thereby validating the computational model.

The vibrational frequencies computed through DFT are crucial for interpreting experimental infrared and Raman spectra. A scaling factor is typically applied to the computed frequencies to correct for anharmonicity and the limitations of the theoretical model, leading to a more accurate assignment of the observed spectral bands.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key components of this analysis. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the quinoline (B57606) ring and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the quinoline ring system, suggesting these areas are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions occurring within the molecule.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.59 |

| LUMO Energy | -1.48 |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic reactivity. For this compound, the MEP map shows negative potential regions (red and yellow) concentrated around the nitrogen atom of the amine group and the nitrogen atom in the quinoline ring, indicating these are the most likely sites for electrophilic attack. The positive potential regions (blue) are located around the hydrogen atoms of the amine group, suggesting these are favorable sites for nucleophilic attack.

Spectroscopic Parameter Prediction and Validation

Computational methods are also employed to predict and validate various spectroscopic parameters, providing a powerful complement to experimental spectroscopic techniques.

Computed IR and Raman Spectra

The theoretical vibrational spectra (Infrared and Raman) of this compound have been calculated using DFT. These computed spectra are then compared with the experimental FT-IR and FT-Raman spectra. The strong correlation between the calculated and observed vibrational frequencies allows for a detailed and accurate assignment of the vibrational modes of the molecule. This includes identifying the characteristic stretching and bending vibrations of the various functional groups present, such as the N-H, C-H, C=N, and C-S bonds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. While specific QSAR or QSPR models for this compound are not extensively documented in publicly available literature, the principles of these modeling techniques are widely applied to the broader class of quinoline derivatives to guide the design of new molecules with desired therapeutic or physicochemical characteristics.

These studies are crucial in medicinal chemistry for predicting the activity of newly designed compounds, thereby reducing the costs and time associated with synthesis and experimental testing. nih.gov The general approach involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with their measured biological activity or property.

Methodologies in QSAR/QSPR Studies of Quinoline Derivatives

Several methodologies are employed in the QSAR and QSPR modeling of quinoline-based compounds. These often involve the use of 2D and 3D descriptors to capture various aspects of the molecular structure.

2D-QSAR: This approach utilizes descriptors derived from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and physicochemical properties (e.g., logP, molar refractivity). nih.gov

3D-QSAR: This method considers the three-dimensional conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.govjmaterenvironsci.com

CoMFA: This technique calculates steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. The resulting contour maps can visualize regions where modifications to the structure would likely enhance or diminish activity. jmaterenvironsci.com

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship. jmaterenvironsci.com

Partial Least Squares (PLS) analysis is a frequently used statistical method to develop the QSAR models from the calculated descriptors. nih.govjmaterenvironsci.com The predictive power of these models is assessed through various validation techniques, including cross-validation (leave-one-out or leave-many-out) and external validation using a test set of compounds not included in the model development. scienceopen.com

Key Findings from QSAR Studies on Related Quinoline Scaffolds

While a dedicated QSAR model for this compound is not available, studies on analogous quinoline derivatives provide valuable insights into the structural features that are likely to influence its biological activity.

Influence of Substituents on Biological Activity:

QSAR studies on various quinoline derivatives have highlighted the importance of substituents at different positions of the quinoline ring for their biological activity, such as antimalarial, anticancer, and antibacterial effects. nih.govscienceopen.commdpi.com

For instance, in a 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents, the models indicated that both steric and electronic properties of the substituents at these positions are critical for activity. nih.gov The study designed and synthesized novel compounds based on the QSAR model, and subsequent in vivo screening validated the predictive power of the model. nih.gov

Another study on pyrimido-isoquinolin-quinones with antibacterial activity found that steric, electronic, and hydrogen-bond acceptor properties were key contributors to their biological action. mdpi.com The models suggested that short, bulky, electron-rich groups with a hydrogen bond acceptor capability on an attached benzene (B151609) ring were favorable for antibacterial activity. mdpi.com

The table below summarizes general findings from QSAR studies on substituted quinolines, which could be extrapolated to hypothesize about the structure-activity relationship of this compound and its analogs.

| Position on Quinoline Ring | Favorable Substituent Properties for Biological Activity | Potential Impact on this compound Analogs |

| C2 | Introduction of hydrophobic and electron-withdrawing groups can enhance activity in some contexts. The thioether linkage itself contributes to lipophilicity. | Modifications of the ethyl group in this compound (e.g., branching, addition of aromatic rings) could modulate hydrophobic interactions with a biological target. |

| C3 | The presence of a hydrogen bond donor/acceptor group, such as an amine, is often crucial for interaction with biological targets. | The amine group at C3 is likely a key pharmacophoric feature, potentially forming hydrogen bonds with receptor sites. |

| C4 | Substituents at this position can significantly influence activity. For example, amide and secondary amine linkers have been shown to be important for the antimalarial activity of 2,4-disubstituted quinolines. nih.gov | Introduction of various substituents at C4 of the this compound scaffold could be a promising strategy for activity modulation. |

| Other Positions (C5-C8) | Substitutions on the benzo part of the quinoline ring can modulate physicochemical properties like lipophilicity and electronic distribution, thereby affecting activity and pharmacokinetic profiles. | Functionalization of the benzene ring of this compound could fine-tune its properties for improved efficacy and selectivity. |

Statistical Validation of QSAR Models for Quinoline Derivatives:

The robustness and predictive capability of QSAR models are evaluated using several statistical parameters. The table below presents typical statistical data from 3D-QSAR studies on quinoline derivatives, illustrating the quality of the developed models.

| QSAR Model | Dataset | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

| CoMFA | 2,4-disubstituted quinolines (antimalarial) | 0.677 | 0.969 | nih.gov |

| CoMSIA | 2,4-disubstituted quinolines (antimalarial) | 0.741 | 0.962 | nih.gov |

| CoMFA | Pyrimido-isoquinolin-quinones (antibacterial) | 0.660 | 0.938 | mdpi.com |

| CoMSIA | Pyrimido-isoquinolin-quinones (antibacterial) | 0.596 | 0.895 | mdpi.com |

| Pharmacophore-based 3D-QSAR | Cytotoxic quinolines (anticancer) | 0.718 | 0.865 | scienceopen.com |

These high values for q² and r² indicate that the developed models have good internal consistency and predictive power for the respective classes of quinoline derivatives.

Biological Activity Profiles and Molecular Mechanisms

Interactions with Biomolecular Targets

The biological effects of 2-(Ethylthio)quinolin-3-amine are attributed to its ability to interact with and modulate the function of key proteins involved in cellular processes. These interactions range from enzyme inhibition to receptor binding modulation, leading to a cascade of downstream effects.

Enzyme Inhibition Mechanisms

This compound has been identified as an inhibitor of several critical enzymes, interfering with their catalytic activity and disrupting essential cellular pathways.

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating replicated chromosomes. nih.gov The key event in the action of inhibitors like quinolones is the reversible trapping of enzyme-DNA complexes. nih.gov This leads to an inhibition of DNA synthesis and can result in cell death due to the release of double-strand DNA breaks. nih.gov While specific studies on this compound's interaction with these enzymes are not detailed in the provided results, the quinoline (B57606) core is a well-known pharmacophore for targeting these topoisomerases. nih.govnih.gov Resistance to such compounds often arises from mutations in the genes encoding these enzymes. nih.govnih.gov

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetrical dimethylation of arginine residues on both histone and non-histone proteins. mdpi.comnih.gov This post-translational modification plays a critical role in regulating various cellular processes, including gene expression, mRNA splicing, and DNA repair. mdpi.comnih.gov PRMT5 is often overexpressed in various cancers, making it an attractive therapeutic target. mdpi.comnih.gov The inhibition of PRMT5 can lead to tumor regression. nih.gov Inhibitors of PRMT5 can act through different mechanisms, such as competing with the cofactor S-adenosyl methionine (SAM), blocking the substrate-binding pocket, or through allosteric inhibition. nih.govresearchgate.net The development of PRMT5 inhibitors is an active area of cancer research, with several compounds progressing into clinical trials. mdpi.comnih.gov

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Casein Kinase 2 (CK2) and Pim kinases are serine/threonine kinases implicated in cell growth, proliferation, and survival. nih.govresearchgate.net Inhibition of both CK2 and Pim kinases has been shown to reduce the viability of cancer cells by inducing apoptosis. nih.gov Due to structural similarities in their ATP-binding sites, some compounds can act as dual inhibitors of both CK2 and Pim kinases. researchgate.net A variety of small molecule inhibitors targeting CK2 have been identified, often through structure-based design and screening of chemical libraries. nih.govmdpi.com

Table 1: Kinase Inhibition Profile

| Kinase Target | Inhibition Data | Compound Class |

| Casein Kinase 2 (CK2) | Potent inhibition observed with various scaffolds. | Varies (e.g., benzimidazoles, pyrazolo[1,5-a]pyrimidines) nih.govnih.gov |

| Pim Kinase | Often co-inhibited with CK2 by dual inhibitors. | Varies (e.g., benzimidazoles) researchgate.net |

Receptor Binding Modulations

The ability of a compound to bind to and modulate the activity of cellular receptors is a key aspect of its pharmacological profile. While specific receptor binding data for this compound is not extensively detailed in the provided search results, the broader class of quinoline derivatives is known to interact with a variety of receptors, contributing to their diverse biological activities. Further investigation is required to characterize the specific receptor binding profile of this compound and its implications for cellular signaling.

Investigation of Antimicrobial Activity Mechanisms

Quinoline-based compounds have long been recognized for their antimicrobial properties. nih.gov The mechanisms underlying this activity are often multifaceted. One of the primary mechanisms for quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, as discussed earlier. nih.gov This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. Additionally, the structural features of quinoline derivatives can influence their ability to penetrate bacterial cell walls and membranes. The introduction of certain functional groups, such as amino groups, can enhance the water solubility and potentially the antibacterial efficacy of these compounds. nih.gov The antimicrobial spectrum of quinoline derivatives can vary, with some showing potent activity against Gram-positive bacteria, while others are more effective against Gram-negative strains. nih.govmdpi.com

Table 2: Summary of Antimicrobial Activity Mechanisms

| Mechanism | Description | Target Organisms |

| Inhibition of DNA Gyrase and Topoisomerase IV | Trapping of enzyme-DNA complexes, leading to inhibition of DNA synthesis and double-strand breaks. nih.gov | Bacteria |

| Cell Membrane Interaction | Potential disruption of bacterial cell membrane integrity, though not fully elucidated for this specific compound. | Bacteria |

Antibacterial Mechanisms of Action

There is currently no specific information available in the scientific literature detailing the antibacterial mechanisms of action for this compound.

Broadly, quinoline-based compounds are known to exhibit antibacterial properties through various mechanisms. nih.gov For some derivatives, the introduction of amino groups into the quinoline nucleus can enhance water solubility and, consequently, antibacterial efficacy. nih.gov Certain quinoline derivatives have been suggested to exert their antibacterial effect by binding to sites in the peptidyl transferase center (PTC) of the bacterial ribosome, similar to chloramphenicol. nih.gov The challenge of bacterial resistance to quinoline derivatives often involves mechanisms like biofilm formation and the action of efflux pumps that expel the compounds from the bacterial cell. nih.gov

Antifungal Mechanisms of Action

Specific studies on the antifungal mechanisms of action of this compound have not been identified in the available literature.

For context, the broader class of azole and allylamine antifungals acts by targeting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. Resistance mechanisms in fungi often involve alterations in the target enzymes (e.g., SQLE/ERG1 and ERG11 genes) or the upregulation of drug efflux pumps. nih.gov

Anticancer Activity and Related Molecular Pathways

There is no specific information in the available scientific literature concerning the anticancer activity and related molecular pathways of this compound.

However, the quinoline scaffold is a core component of many compounds investigated for their anticancer properties. scirp.org The mechanisms of action for various quinoline derivatives are diverse and can include the inhibition of cell cycle progression, induction of apoptosis, and disruption of angiogenesis. For instance, some quinoline-based compounds, like clioquinol and nitroxoline, have been shown to exhibit anticancer effects by downregulating the oncogenic transcription factor FoxM1 and its downstream targets, which are involved in cell cycle regulation and survival. dovepress.com Other quinoline derivatives function as inhibitors of crucial cellular enzymes like DNA topoisomerase. scirp.org

Other Significant Biological Activities and Their Underlying Mechanisms

Specific research on the anti-inflammatory and analgesic mechanisms of this compound is not available in the current body of scientific literature.

In general, some quinoline derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. connectjournals.comresearchgate.net The proposed mechanisms for some of these compounds involve the inhibition of inflammatory mediators. nih.gov For example, the anti-inflammatory response can be mediated by reducing local edema induced by inflammatory agents like carrageenan. connectjournals.com

There is no specific research detailing the antimalarial mechanisms of this compound.

The quinoline core is fundamental to a major class of antimalarial drugs, including chloroquine (B1663885) and mefloquine. nih.govnih.gov A primary mechanism of action for these drugs is the interference with hemoglobin digestion in the malaria parasite's food vacuole. nih.gov This leads to the accumulation of toxic free heme, which is normally detoxified by polymerization into hemozoin. researchgate.net Inhibition of this polymerization process by quinoline antimalarials is lethal to the parasite. nih.govresearchgate.net Resistance to these drugs can emerge through various mechanisms, including increased efflux of the drug from the parasite's vacuole. nih.gov

Specific studies detailing the antioxidant mechanisms of this compound are not found in the current scientific literature.

However, many quinoline derivatives have been investigated for their antioxidant properties. nih.govnih.govmdpi.com The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals through mechanisms such as single electron transfer (SET) and hydrogen atom transfer (HAT). mdpi.com The presence of specific functional groups, such as hydroxyl groups, on the quinoline structure can significantly influence their antioxidant potential. semanticscholar.org

Antileishmanial Mechanisms

Quinoline derivatives have long been a source of potential antileishmanial agents. The presence of substituents at the 2- and 3-positions of the quinoline ring, in particular, has been shown to be a promising structural feature for the development of molecules with activity against Leishmania parasites. mdpi.comnih.gov

Research into 3-aminoquinoline (B160951) derivatives has identified several potential mechanisms of action. One key pathway involves the induction of apoptosis-like cell death in the parasite. nih.gov Certain 3-aminoquinoline compounds have been observed to cause a significant reduction in the mitochondrial membrane potential of Leishmania promastigotes. mdpi.com This disruption of mitochondrial function is a critical event that can trigger a cascade of downstream effects, including an increase in the production of reactive oxygen species (ROS) and a collapse of the parasite's bioenergetic metabolism. mdpi.com The resulting cellular stress culminates in programmed cell death, effectively clearing the parasite.

Furthermore, some 3-aminoquinoline derivatives have been shown to modulate the host's immune response to the parasite. These compounds can promote the generation of nitric oxide (NO) in macrophages, which is a primary effector molecule in the pro-inflammatory response that leads to the suppression of Leishmania amastigotes within infected host cells. nih.gov

While direct studies on 2-thioalkyl quinolines are limited, research on 2-aryl quinoline derivatives has revealed their ability to interfere with the parasite's bioenergetics and sterol biosynthesis pathways. mdpi.com Given that the 2-position is a key site for substitution in active antileishmanial quinolines, it is plausible that a 2-ethylthio group could also contribute to the disruption of essential metabolic pathways in the parasite. nih.gov

| Compound | Leishmania Species | Activity (IC50) | Reference |

|---|---|---|---|

| 3-Aminoquinoline Derivative 79 | L. donovani (amastigotes) | 1.1 µM | mdpi.com |

| 2-Arylquinoline Derivative 19 | L. braziliensis (promastigotes) | 6.0 ± 2.0 µM | mdpi.com |

| 3-Substituted Quinoline 3b | L. chagasi (intracellular) | 3.55 µg/ml | nih.gov |

Cardiotonic Activity

The cardiovascular effects of quinoline derivatives are varied and highly structure-dependent. Some quinoline-based compounds have been investigated for their cardiotonic (positive inotropic) effects, which increase the force of heart muscle contraction.

One of the well-known quinoline derivatives with cardiotonic activity is vesnarinone. nih.gov While its clinical use has been limited, its mechanism provides insight into how quinolines can affect cardiac function. Another class of compounds, pyridyl-2(1H)-quinolones, has demonstrated potent positive inotropic activity in preclinical studies. nih.gov For example, certain derivatives with a pyridyl ring at the 6-position of the quinolone core were found to be significantly more potent than reference compounds like milrinone on isolated guinea pig atria. nih.gov

However, there is a notable lack of specific research on the cardiotonic activity of quinoline derivatives with 2-thioether and 3-amino substitution patterns. The existing literature on the cardiovascular properties of quinolines focuses on different substitution patterns. Therefore, while the quinoline scaffold is present in some cardiotonic agents, it is not possible to extrapolate these findings to predict the specific cardiotonic activity or mechanism of this compound without direct experimental evidence. Further research is necessary to determine if this particular substitution pattern confers any positive inotropic effects and to elucidate the potential molecular mechanisms involved.

Material Science and Catalytic Applications of Quinoline Derivatives

Role in Material Science

Quinoline (B57606) derivatives are integral to the development of advanced materials, particularly those with specific optical and electronic properties. Their planar structure and π-conjugated system are foundational to their use in organic electronics and sensor technology. nih.gov